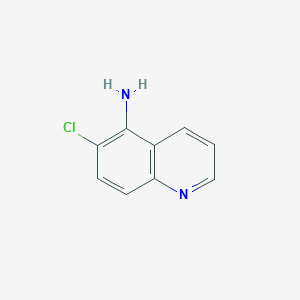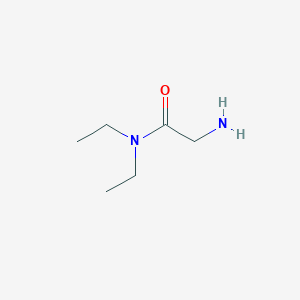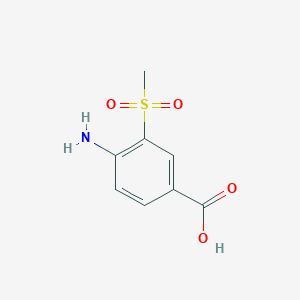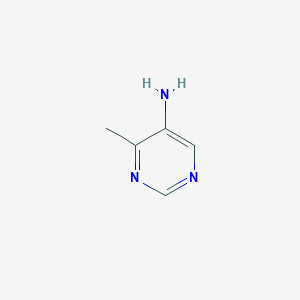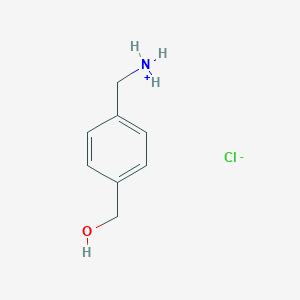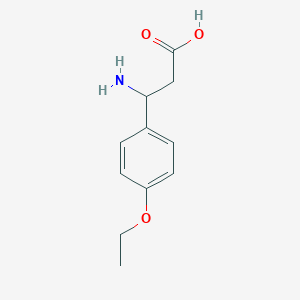
3-Amino-3-(4-ethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-3-(4-ethoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C11H15NO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(4-ethoxyphenyl)propanoic acid” can be represented by the SMILES string:CCOc1ccc(cc1)C(N)CC(=O)O . This indicates that the molecule contains an ethoxyphenyl group attached to the third carbon of a propanoic acid, with an amino group also attached to the same carbon. Physical And Chemical Properties Analysis
“3-Amino-3-(4-ethoxyphenyl)propanoic acid” is a solid at room temperature . Its molecular weight is 209.24 . The compound’s InChI code is1S/C11H15NO3/c1-2-15-9-5-3-8 (4-6-9)10 (12)7-11 (13)14/h3-6,10H,2,7,12H2,1H3, (H,13,14) .
Applications De Recherche Scientifique
Use in Scientific Research and Development
“3-Amino-3-(4-ethoxyphenyl)propanoic acid” is used in the field of scientific research and development . Although specific applications are not mentioned, it’s likely used in the synthesis of other compounds or as a reagent in various chemical reactions.
Potential Antimicrobial Applications
A related compound, “3-((4-hydroxyphenyl)amino)propanoic acid”, has been suggested as a potential scaffold for the development of novel antimicrobial agents . These agents could be used to target emerging and drug-resistant bacterial and fungal pathogens .
Biological Potential of Indole Derivatives
While not directly related to “3-Amino-3-(4-ethoxyphenyl)propanoic acid”, indole derivatives have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that “3-Amino-3-(4-ethoxyphenyl)propanoic acid” could be used to synthesize indole derivatives with similar biological activities.
Use in Chemical Synthesis
“3-Amino-3-(4-ethoxyphenyl)propanoic acid” and similar compounds are often used in chemical synthesis . They can serve as building blocks or reagents in the synthesis of more complex molecules .
Potential Use in Drug Development
Some related compounds, such as “3-((4-hydroxyphenyl)amino)propanoic acid” and “3-(3,4-dimethoxyphenyl)propanoic acid”, have been suggested as potential scaffolds for the development of novel drugs . These drugs could target a variety of conditions, including bacterial and fungal infections .
Use in Biological Research
Indole derivatives, which can potentially be synthesized from “3-Amino-3-(4-ethoxyphenyl)propanoic acid”, have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “3-Amino-3-(4-ethoxyphenyl)propanoic acid” potentially useful in biological research.
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-3-(4-ethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVGGOUCUNVPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343689 |
Source


|
| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-ethoxyphenyl)propanoic acid | |
CAS RN |
38499-22-8 |
Source


|
| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
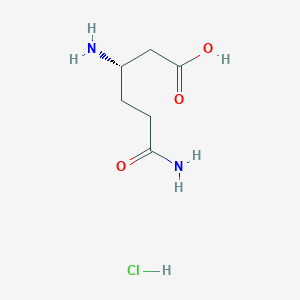
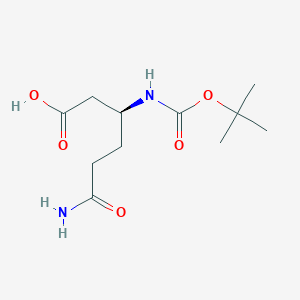
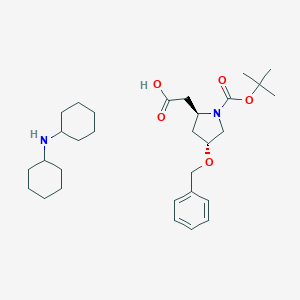
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
